molecular formula C14H20N4 B2627553 N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline CAS No. 1006959-40-5

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline

Cat. No.: B2627553
CAS No.: 1006959-40-5
M. Wt: 244.342
InChI Key: ULZDVPKLFLKALC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline is a complex organic compound that features a pyrazole ring, a dimethylamino group, and an aniline moiety

Mechanism of Action

Target of Action

The primary targets of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that the compound has strong h-bonding interactions with the residual amino acids in the active site of the enzyme . This interaction likely affects the normal functioning of the enzyme, leading to downstream effects that inhibit the growth and proliferation of the target organisms.

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its potent in vitro and in vivo activities against leishmania aethiopica and plasmodium berghei .

Result of Action

The molecular and cellular effects of this compound’s action result in significant suppression of the target organisms. For instance, similar compounds have shown up to 90.4% suppression against Plasmodium berghei .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the aniline and dimethylamino groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline or pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions could introduce various functional groups onto the pyrazole or aniline rings.

Scientific Research Applications

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and medicinal chemistry research.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and aniline-based molecules, such as:

Uniqueness

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.

Biological Activity

N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline (CAS: 1006959-40-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N4C_{13}H_{19}N_4, with a molecular weight of approximately 244.34 g/mol. The compound features a dimethylamino group and a pyrazole moiety, which are significant for its biological interactions and pharmacological potential .

Biological Activity Overview

This compound exhibits a range of biological activities, primarily influenced by its structural components. The following sections detail specific activities observed in various studies.

Antiparasitic Activity

Research has indicated that pyrazole derivatives, structurally similar to this compound, demonstrate potent antileishmanial and antimalarial activities. For instance, one study reported that related compounds displayed superior antipromastigote activity with an IC50 value significantly lower than standard treatments . This suggests potential applications in treating parasitic infections.

Antitumor Potential

The compound's structural analogs have been evaluated for their anticancer properties. In various studies, derivatives of pyrazole have shown promising results against several cancer cell lines. For example, compounds related to this compound exhibited significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines . Table 1 summarizes the IC50 values of selected pyrazole derivatives against these cell lines:

Compound NameCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that compounds with similar structures can modulate enzyme activity, potentially leading to therapeutic effects .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Antileishmanial Activity : A recent investigation synthesized hydrazine-coupled pyrazoles and assessed their antipromastigote activity. The lead compound exhibited an IC50 of 0.018 µM, outperforming standard drugs like miltefosine .
  • Anticancer Screening : Another study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 0.01 µM to 49.85 µM across different compounds .

Properties

IUPAC Name

N,N-dimethyl-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-17(2)14-6-4-12(5-7-14)8-15-9-13-10-16-18(3)11-13/h4-7,10-11,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZDVPKLFLKALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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